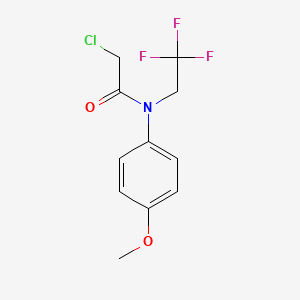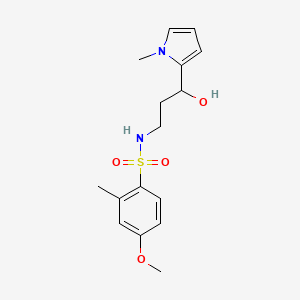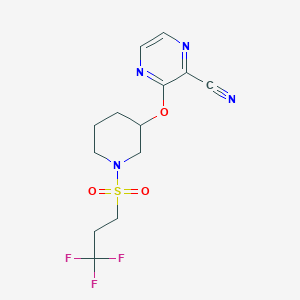
2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C11H11ClF3NO2 and its molecular weight is 281.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Comparative Metabolism in Liver Microsomes
2-Chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide, similar to its chloroacetamide herbicide counterparts such as acetochlor, alachlor, and metolachlor, has been studied for its metabolic pathways in liver microsomes of humans and rats. These substances undergo complex metabolic activation that may lead to carcinogenic outcomes. The metabolism involves the formation of specific metabolites that are further processed into compounds like diethylbenzoquinone imine, indicating the importance of understanding these pathways for assessing potential human health risks. Human and rat liver microsomes show differing capacities to metabolize these compounds, highlighting species-specific metabolic processes. Studies have identified the cytochrome P450 isoforms responsible for the metabolism of these herbicides, namely CYP3A4 and CYP2B6, which play a crucial role in their bioactivation and potential toxicity (Coleman et al., 2000).
Herbicide Activity and Environmental Interaction
Research into the behavior of chloroacetamide herbicides in the environment, including this compound, focuses on their adsorption, mobility, and efficacy as influenced by various soil properties and conditions. These studies provide insights into how such compounds interact with environmental components, their stability, and their potential impacts on ecosystems. The findings are crucial for developing strategies to mitigate environmental exposure and pollution. Understanding the chemical stability and movement of these herbicides in soil and water can inform agricultural practices and environmental protection measures (Banks & Robinson, 1986).
Radiosynthesis for Metabolic and Mode of Action Studies
Radiosynthesis techniques have been applied to chloroacetamide herbicides, including this compound, to produce high specific activity compounds for research on their metabolism and mode of action. These methodologies enable detailed studies of how such herbicides are processed within biological systems and their mechanisms of action at the molecular level. This research contributes to a deeper understanding of the potential health and environmental impacts of chloroacetamide herbicides and supports the development of safer and more effective agricultural chemicals (Latli & Casida, 1995).
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-18-9-4-2-8(3-5-9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNNVPYMSXJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)




![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)


![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)


![1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2999631.png)

